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Compound of Interest

Compound Name: NVP-CGM097 (stereoisomer)

Cat. No.: B1149942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for the

stereoisomers of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction.

This document details the compound's mechanism of action, presents key quantitative data,

outlines experimental protocols, and visualizes critical pathways and workflows.

Introduction: The p53-MDM2 Axis and NVP-CGM097
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by

inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] The E3

ubiquitin ligase MDM2 (also known as HDM2 in humans) is a key negative regulator of p53.[3]

[4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via

the proteasome.[4] In many cancers with wild-type p53, the p53 pathway is inactivated through

the overexpression of MDM2.[3] Therefore, inhibiting the MDM2-p53 interaction is a promising

therapeutic strategy to reactivate p53 and suppress tumor growth.[3][5]

NVP-CGM097 is a small molecule inhibitor developed to disrupt the MDM2-p53 protein-protein

interaction.[5][6] It is a dihydroisoquinolinone derivative that has undergone phase I clinical

trials for the treatment of p53 wild-type tumors.[6][7] This guide focuses on the validation of its

biological target, with a particular emphasis on the stereochemical aspects of its activity.

Mechanism of Action: Restoring p53 Function
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NVP-CGM097 exerts its anti-tumor effects by binding to MDM2 at the p53-binding pocket,

thereby blocking the interaction between MDM2 and p53.[8] This disruption leads to the

stabilization and accumulation of p53, which can then translocate to the nucleus and activate

the transcription of its target genes.[6] These target genes, such as p21, PUMA, and MDM2

itself, mediate the downstream effects of p53, including cell cycle arrest and apoptosis.[2][4][6]

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of

action of NVP-CGM097.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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